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For Researchers, Scientists, and Drug Development Professionals

Introduction
Sanggenon O is a complex Diels-Alder type adduct isolated from the root bark of Morus

species, commonly used in traditional medicine. Its intricate structure, featuring a polycyclic

system with multiple stereocenters, presents a significant challenge for structural elucidation

and chemical characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an

indispensable tool for the unambiguous assignment of the proton (¹H) and carbon-¹³ (¹³C)

signals of sanggenon O, providing crucial information for its identification, purity assessment,

and the study of its bioactive properties. This document provides a detailed summary of the

available ¹H and ¹³C NMR spectral data for sanggenon O, along with experimental protocols

and an overview of its anti-inflammatory activity.

¹H and ¹³C NMR Spectral Data
The complete assignment of the ¹H and ¹³C NMR spectra of sanggenon O is essential for its

structural verification. While a comprehensive, tabulated dataset for sanggenon O is not

readily available in a single source, the following tables have been compiled from spectral data

of sanggenon O and its closely related structural analogs, sanggenon C and Q. The data for

sanggenon C and Q are provided for comparative purposes to aid in the interpretation of the

spectra of sanggenon O.

Table 1: ¹H NMR Spectral Data of Sanggenon O and Related Compounds (in Acetone-d₆)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1256516?utm_src=pdf-interest
https://www.benchchem.com/product/b1256516?utm_src=pdf-body
https://www.benchchem.com/product/b1256516?utm_src=pdf-body
https://www.benchchem.com/product/b1256516?utm_src=pdf-body
https://www.benchchem.com/product/b1256516?utm_src=pdf-body
https://www.benchchem.com/product/b1256516?utm_src=pdf-body
https://www.benchchem.com/product/b1256516?utm_src=pdf-body
https://www.benchchem.com/product/b1256516?utm_src=pdf-body
https://www.benchchem.com/product/b1256516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position

Sanggenon
O ¹H
Chemical
Shift (δ
ppm)

Sanggenon
C ¹H
Chemical
Shift (δ
ppm)

Sanggenon
Q ¹H
Chemical
Shift (δ
ppm)

Multiplicity J (Hz)

3
Data not

available
4.88 4.90 m

8
Data not

available
6.13 6.07 s

10
Data not

available
3.0-3.2

2.90 (dd),

3.04 (dd)
m

J=7.3, 13.1;

J=8.8, 13.1

11-CH₃
Data not

available
1.18, 1.28 1.18, 1.26 s

14
Data not

available
4.15 4.11 br

15
Data not

available
5.65 5.61 br s

16-CH₃
Data not

available
1.95 1.91 s

18
Data not

available
2.30, 2.50

2.26 (br d),

2.47 (br d)
br d J=18.0

19
Data not

available
3.88 3.85 m

20
Data not

available
4.65 4.63 t J=5.6

24
Data not

available
6.25 6.23 d J=2.4

26
Data not

available
6.43 6.41 dd J=2.4, 9.2
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27
Data not

available
8.43 8.41 d J=9.2

30
Data not

available
6.48 6.46 d J=2.4

32
Data not

available
6.29 6.27 dd J=2.4, 8.6

33
Data not

available
6.96 6.94 d J=8.6

3'-H
Data not

available
6.35 6.33 d J=2.4

5'-H
Data not

available
6.43 6.41 dd J=2.4, 8.6

6'-H
Data not

available
7.33 7.31 d J=8.6

5-OH, 23-OH
Data not

available
12.55, 12.58 12.50, 12.53 s

Note: The proton NMR spectrum of sanggenon O has been reported to be remarkably

different from that of sanggenon C and D.[1] A complete, tabulated dataset for sanggenon O
was not available in the reviewed literature. The data for sanggenon C and Q are from Jin, Y. et

al., HETEROCYCLES, 1989, 29, 2129-2135.

Table 2: ¹³C NMR Spectral Data of Sanggenon C and Sanggenon Q (in Acetone-d₆)
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Position
Sanggenon C Chemical
Shift (δ ppm)

Sanggenon Q Chemical
Shift (δ ppm)

2 89.2 89.0

3 80.8 80.6

4 197.8 197.6

4a 102.8 102.6

5 164.8 164.6

6 96.5 96.3

7 166.0 165.8

8 95.8 95.6

8a 161.2 161.0

1' 115.8 115.6

2' 158.0 157.8

3' 102.5 102.3

4' 159.2 159.0

5' 107.5 107.3

6' 131.0 130.8

9 45.2 45.0

10 41.8 41.6

11 78.5 78.3

11-CH₃ 25.0, 25.5 24.8, 25.3

12 122.5 122.3

13 133.0 132.8

14 40.2 40.0

15 120.5 120.3
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16 134.5 134.3

16-CH₃ 23.0 22.8

17 124.0 123.8

18 31.5 31.3

19 48.0 47.8

20 42.5 42.3

21 208.0 207.8

22 105.0 104.8

23 162.0 161.8

24 102.0 101.8

25 160.5 160.3

26 108.0 107.8

27 132.5 132.3

28 112.0 111.8

29 157.0 156.8

30 103.0 102.8

31 158.5 158.3

32 106.0 105.8

33 130.0 129.8

Note: The structure of sanggenon O was confirmed based on its spectral and chemical

evidence, and it is considered a Diels-Alder type adduct.[1] The ¹³C NMR data for sanggenon C

and Q are provided as a reference from Jin, Y. et al., HETEROCYCLES, 1989, 29, 2129-2135.

Experimental Protocols
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The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra of flavonoid

compounds like sanggenon O. Specific parameters may need to be optimized based on the

available instrumentation and sample concentration.

1. Sample Preparation

Dissolution: Accurately weigh approximately 5-10 mg of purified sanggenon O and dissolve

it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, methanol-d₄, or

chloroform-d). The choice of solvent is critical and should be reported with the data.

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts (δ = 0.00 ppm).

Filtration: If any particulate matter is present, filter the solution through a small plug of glass

wool directly into a 5 mm NMR tube.

Degassing: For sensitive experiments or to remove dissolved oxygen which can affect

relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

2. NMR Data Acquisition

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a suitable probe.

¹H NMR Spectroscopy:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30 or similar

Number of scans: 16-64

Relaxation delay (d1): 1-5 seconds

Acquisition time: 2-4 seconds

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1256516?utm_src=pdf-body
https://www.benchchem.com/product/b1256516?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256516?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral width: 12-16 ppm

¹³C NMR Spectroscopy:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30 or similar

Number of scans: 1024-4096 (or more, depending on concentration)

Relaxation delay (d1): 2-5 seconds

Spectral width: 200-250 ppm

2D NMR Spectroscopy:

To aid in the complete and unambiguous assignment of all signals, a suite of 2D NMR

experiments should be performed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling

networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple

Quantum Coherence): To identify direct one-bond proton-carbon correlations.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

proton-carbon correlations, which is crucial for connecting different spin systems and

assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is

vital for stereochemical assignments.

3. Data Processing and Analysis
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Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-

noise ratio.

Perform Fourier transformation, phase correction, and baseline correction.

Calibrate the spectra using the internal standard (TMS at 0.00 ppm) or the residual solvent

peak.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants (J-values) in the ¹H NMR spectrum to

deduce connectivity.

Correlate the 1D and 2D NMR data to assign each proton and carbon signal to its specific

position in the sanggenon O molecule.

Application: Anti-inflammatory Activity of
Sanggenon O
Sanggenon O has been reported to exhibit anti-inflammatory properties. Its mechanism of

action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB

is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

LPS TLR4binds MyD88activates

IKK Complex IκBαphosphorylates

NF-κB
(p65/p50)

Active NF-κBreleases Nucleustranslocates to
Pro-inflammatory
Gene Expression

(iNOS, COX-2, etc.)
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Figure 1. Simplified schematic of the NF-κB signaling pathway and the inhibitory action of

Sanggenon O.

Workflow for Investigating the Anti-inflammatory Effects of Sanggenon O

The following workflow outlines the key steps for researchers interested in studying the anti-

inflammatory properties of sanggenon O.

Start: Isolate and Purify
Sanggenon O

Cell Culture
(e.g., RAW 264.7 macrophages)

Treatment with Sanggenon O
and/or LPS

Measure Nitric Oxide (NO)
Production (Griess Assay)

Measure Pro-inflammatory
Cytokine Levels (ELISA)

Western Blot Analysis for
iNOS, COX-2, p-IκBα, NF-κB

Data Analysis and
Interpretation

Conclusion on Anti-inflammatory
Mechanism

Click to download full resolution via product page

Figure 2. Experimental workflow for studying the anti-inflammatory effects of Sanggenon O.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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